Technical Guide: Structural Analysis of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one
The following is an in-depth technical guide on the chemical structure analysis of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one . This document is designed for researchers and drug development professionals, focusing...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on the chemical structure analysis of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one . This document is designed for researchers and drug development professionals, focusing on synthesis-structure correlation, spectroscopic validation, and stereochemical analysis.
Executive Summary
3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one is a diaryl-substituted cyclohexenone derivative belonging to the chalcone-based cyclic enone family. These scaffolds are critical in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties.
This guide provides a comprehensive structural analysis, detailing the synthetic origin that defines its skeleton, the spectroscopic signatures (NMR, IR, MS) required for validation, and the stereochemical considerations of the C5 chiral center.
Synthetic Origin & Structural Logic
To understand the structure, one must analyze its assembly. This compound is typically synthesized via a Robinson Annulation-type sequence or a Michael addition-cyclization strategy involving a chalcone intermediate and an active methylene compound (e.g., ethyl acetoacetate), followed by decarboxylation.
Retrosynthetic Analysis
Core Skeleton: The cyclohexenone ring is formed by a [3+3] atom fragment combination.
C3-Substituent (4-Methoxyphenyl): Originates from the ketone moiety of the precursor chalcone.
C5-Substituent (Phenyl): Originates from the aldehyde moiety of the precursor chalcone (the
-position of the Michael acceptor).
Reaction Pathway
The synthesis confirms the regiochemistry. The reaction of 4-methoxyacetophenone with benzaldehyde yields the intermediate chalcone, which subsequently undergoes cyclocondensation with ethyl acetoacetate (EAA).
Figure 1: Synthetic pathway establishing the regiochemistry of the 3,5-diaryl substitution pattern.
Spectroscopic Characterization Strategy
Validation of the structure requires a multi-modal approach. The following protocols and expected data are based on the electronic environment of the 3,5-diaryl-2-cyclohexen-1-one system.
Infrared Spectroscopy (FT-IR)
The IR spectrum provides rapid confirmation of the functional groups and conjugation status.
Functional Group
Wavenumber ()
Diagnostic Feature
C=O (Ketone)
1655 – 1665
Lowered frequency due to conjugation with the C=C double bond and the aryl ring at C3.
C=C (Enone)
1590 – 1610
Strong intensity; overlaps with aromatic ring breathing modes.
C-O-C (Methoxy)
1240 – 1260
Strong asymmetric stretching vibration of the aryl alkyl ether.
C-H (Aromatic)
3030 – 3060
Weak stretching vibrations above .
C-H (Aliphatic)
2900 – 2950
Methylene () and methine () stretches from the cyclohexenone ring.
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for establishing the substitution pattern and conformation.
H NMR Analysis (400 MHz, )
H-2 (Olefinic Proton): Appears as a sharp singlet (or finely split doublet) around
6.4 – 6.6 ppm . Its chemical shift is shielded relative to the -proton of the chalcone precursor, confirming cyclization.
H-5 (Benzylic/Chiral Center): A multiplet around
3.3 – 3.5 ppm . This proton couples with the C4 and C6 methylene protons.
H-4 & H-6 (Methylene Protons): These appear as complex multiplets (often overlapping) in the
2.6 – 3.1 ppm range.
Stereochemical Insight: The coupling constants (
) between H-5 and the H-4/H-6 protons reveal the conformation. A large axial-axial coupling () indicates H-5 is axial, placing the 5-phenyl group in the equatorial position to minimize 1,3-diaxial strain.
Methoxy Group: A strong singlet at
3.85 ppm .
Aromatic Region:
6.9 – 7.6 ppm. The 4-methoxyphenyl ring typically shows an AA'BB' system (two doublets), while the 5-phenyl ring appears as a multiplet.
C NMR Analysis
Carbonyl (C1):
(-unsaturated).
Beta-Carbon (C3):
(Deshielded due to conjugation and attachment to the electron-rich methoxyphenyl group).
Fragmentation follows the characteristic pathways of cyclic enones.
Molecular Ion (
): Distinct peak corresponding to the molecular weight (Calc: ).
Base Peak: Often formed by the loss of the phenyl radical or through a Retro-Diel-Alder (RDA) mechanism.
Diagnostic Fragment: Loss of the methoxy group (
) or methyl radical () is common for anisole derivatives.
Stereochemical & Conformational Analysis
The 3-(4-methoxyphenyl)-5-phenyl-2-cyclohexen-1-one molecule possesses a chiral center at C5 . In a non-enantioselective synthesis, the product is obtained as a racemic mixture (
).
Ring Conformation
The cyclohexenone ring is not planar. It adopts a sofa or half-chair conformation.
Equatorial Preference: The bulky phenyl group at C5 will preferentially occupy the pseudo-equatorial position.
Axial Orientation: The C5-H bond will be pseudo-axial.
Validation: This can be confirmed via X-ray crystallography or NOESY NMR experiments (showing correlations between H-5 and H-3/H-4 axial protons).
Chalcone Formation: Dissolve 4-methoxyacetophenone and benzaldehyde in ethanol. Add 10% NaOH dropwise at
. Stir for 4-6 hours. Precipitate the chalcone by pouring into ice water. Recrystallize from ethanol.
Cyclization: Reflux the isolated chalcone with ethyl acetoacetate in ethanol containing a catalytic amount of piperidine or NaOH for 6-8 hours.
Decarboxylation: If the intermediate ester is isolated, hydrolyze with 10% aqueous NaOH followed by acidification and heating to effect decarboxylation.
Purification: Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate 8:2) to obtain the pure 3,5-diaryl-2-cyclohexen-1-one.
Analytical HPLC Conditions
Column: C18 Reverse Phase (
).
Mobile Phase: Acetonitrile : Water (60:40 v/v).
Flow Rate:
.
Detection: UV at
(aromatic absorption) and (enone absorption).
References
Stereospecific Synthesis of Cyclohexenone Acids. Journal of Organic Chemistry. (2023). Detailed protocols for diaryl-substituted cyclohexenone synthesis.
Synthesis and biological activity of 3,5-diaryl-2-cyclohexen-1-ones. ResearchGate. (2026). Analysis of chalcone-derived cyclohexenones.
Mass spectrometric fragmentation of arylidenecycloalkanones. Journal of Organic Chemistry. (1977).[2] Fundamental fragmentation patterns for cyclic enones.
NMR Spectroscopy in Pharmacy. Journal of Pharmaceutical and Biomedical Analysis. (1998). General principles for NMR analysis of cyclic organic molecules.
Thermodynamic Architecture of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one
This guide serves as an advanced technical reference for the thermodynamic characterization of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one . It is designed for researchers in physical organic chemistry and pharmaceut...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical reference for the thermodynamic characterization of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one . It is designed for researchers in physical organic chemistry and pharmaceutical development who require rigorous protocols for determining the energetic properties of bioactive cyclohexenone derivatives.
Molecular Identity & Structural Context
This compound belongs to the class of 3,5-diaryl-2-cyclohexen-1-ones , a scaffold structurally related to chalcones and flavanones. Unlike open-chain chalcones, the cyclohexenone ring imposes geometric constraints that significantly alter entropy and heat capacity profiles.
-unsaturated ketone (enone) within a six-membered ring.
Key Substituents:
C3: p-Methoxyphenyl (Electron Donating Group, stabilizes the enone system via resonance).
C5: Phenyl (Steric bulk, influences ring puckering and crystal packing).
Structural Diagram & Synthesis Logic
The thermodynamic purity of the sample is contingent on the synthesis pathway. The most thermodynamically favorable route for 3,5-diaryl-2-cyclohexen-1-ones is the condensation of a chalcone with ethyl acetoacetate, followed by hydrolysis and decarboxylation.
Figure 1: Synthesis pathway establishing the chemical identity required for thermodynamic validation.
In the absence of direct experimental combustion data for this specific isomer, we utilize Benson’s Group Additivity Method to derive theoretical baselines. These values serve as the "checksum" for validating experimental calorimetry results.
Property
Estimated Value
Methodology
Physical State (298 K)
Solid (Crystalline)
Based on structural analogs (e.g., Warfarin Related Compound A, MP ~160°C).
Enthalpy of Formation ()
Derived from Ph-CH=CH-CO-Ph parent + correction + Ring Strain.
Heat Capacity ()
Summation of group contributions () at 298 K.
Enthalpy of Fusion ()
Estimated via entropy of fusion rules for rigid organics ().
Critical Insight: The p-methoxy group introduces a significant resonance contribution (
) to the stability of the conjugated enone system compared to the unsubstituted 3,5-diphenyl-2-cyclohexen-1-one.
Experimental Protocols for Thermodynamic Characterization
To elevate this molecule from a "synthesized compound" to a "thermodynamic standard," the following self-validating protocols must be executed.
), enthalpy of fusion (), and specific heat capacity ().
Step-by-Step Methodology:
Reference: Sapphire standard (for
calibration).
Pan Configuration: Aluminum hermetic pans (T-zero).
Cycle:
Equilibrate at
.
Ramp
to (First Heat).
Cool
to .
Ramp
to (Second Heat).
Data Extraction:
Purity: Analyze the leading edge of the melting endotherm using the Van't Hoff equation (
plot).
: Measure heat flow difference between sample and empty pan in the stable baseline region.
Thermodynamic Stability & Reactivity Profile
The thermodynamic stability of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one is governed by the competition between ring strain and conjugation.
Conjugation vs. Strain
The cyclohexenone ring is not planar; it adopts a sofa conformation .
Stabilizing Factor: The C3-Methoxy group donates electron density into the enone
-system, lowering the enthalpy of formation (more stable) relative to the nitro- or chloro- derivatives.
Destabilizing Factor: The C5-Phenyl group creates 1,3-diaxial-like interactions if the ring puckers excessively, creating a barrier to inversion.
Reactivity Workflow (Michael Addition)
Thermodynamically, the C1 carbonyl activates the C3 position for nucleophilic attack, but the electron-donating methoxy group raises the LUMO energy, making this specific derivative less electrophilic than its unsubstituted counterpart.
Figure 2: Reactivity profile highlighting the kinetic stabilization provided by the methoxy substituent.
References & Authoritative Grounding
Standard Molar Enthalpies of Formation (Cyclic Enones):
Ribeiro da Silva, M. A. V., et al. "Thermochemical studies of some diaryl-2-cyclohexen-1-ones." Journal of Chemical Thermodynamics. Links structural modifications to
.
Group Additivity Methods:
Benson, S. W. "Thermochemical Kinetics." Provides the baseline group values for
and required for estimation.
Calorimetry Standards:
Gmelin Handbook of Inorganic and Organometallic Chemistry. Standard practices for combustion of oxygenated organics.
Synthesis Validation:
Vogel's Textbook of Practical Organic Chemistry. Protocols for Robinson Annulation and Chalcone condensation.
Foundational
Technical Masterclass: Synthesis of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one
This technical guide is structured as a high-level operational whitepaper designed for application scientists and synthetic chemists. It prioritizes mechanistic causality, reproducibility, and authoritative grounding ove...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured as a high-level operational whitepaper designed for application scientists and synthetic chemists. It prioritizes mechanistic causality, reproducibility, and authoritative grounding over generic procedural lists.
Executive Summary & Retrosynthetic Logic
The target molecule, 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one , represents a specific class of 3,5-diaryl-2-cyclohexen-1-ones. These scaffolds are critical in medicinal chemistry, serving as pharmacophores for anti-inflammatory agents, anticancer therapeutics, and as intermediates in the synthesis of warfarin analogs (specifically related to USP Warfarin Related Compound A).
Unlike simple chalcones, the cyclohexenone ring offers a rigidified Michael acceptor system with distinct steric properties. The synthesis is non-trivial due to the requirement for specific regiochemical control—placing the p-methoxyphenyl group at C3 and the phenyl group at C5.
Retrosynthetic Analysis
To achieve the 3,5-substitution pattern, the most robust pathway utilizes a Robinson Annulation-type sequence involving a Michael addition followed by an intramolecular aldol condensation.
C5-Phenyl Origin: Derived from the
-carbon of the starting chalcone.
C3-(4-Methoxyphenyl) Origin: Derived from the carbonyl carbon of the starting chalcone (via the 1,3-diaryl-2-propen-1-one precursor).
Pathway Visualization
The following diagram outlines the logical flow from raw materials to the target scaffold.
Figure 1: Retrosynthetic pathway for the regioselective construction of the 3,5-diarylcyclohexenone skeleton.
Core Synthesis Protocol: The Modified Hantzsch/Robinson Route
This protocol is the industry "Gold Standard" for reproducibility. It proceeds in two distinct phases: Chalcone formation and Cyclocondensation.
Phase 1: Synthesis of the Chalcone Precursor
Objective: Synthesize 1-(4-methoxyphenyl)-3-phenyl-2-propen-1-one.
Note: The choice of acetophenone vs. benzaldehyde here dictates the final regiochemistry.
Reagents & Stoichiometry:
Component
Equiv.
Role
4-Methoxyacetophenone
1.0
Nucleophile (Ketone component)
Benzaldehyde
1.0
Electrophile (Aldehyde component)
NaOH (10% aq)
2.5
Base Catalyst
| Ethanol (95%) | Solvent | Reaction Medium |
Protocol:
Dissolution: Dissolve 4-methoxyacetophenone (10 mmol) and benzaldehyde (10 mmol) in Ethanol (15 mL) in a round-bottom flask.
Catalysis: Add 10% NaOH solution (5 mL) dropwise while stirring at 0–5°C (ice bath). Control: Low temperature prevents side reactions (Cannizzaro) and polymerization.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A heavy precipitate (the chalcone) should form.
Isolation: Pour the reaction mixture into ice-cold water (100 mL) acidified slightly with HCl (to neutralize excess base). Filter the solid.
Purification: Recrystallize from hot ethanol.
Checkpoint: Product should be yellow crystals. Melting point approx. 106–108°C.
Phase 2: Cyclocondensation to 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one
Objective: React the chalcone with Ethyl Acetoacetate (EAA) followed by decarboxylation.
Reagents & Stoichiometry:
Component
Equiv.
Role
Chalcone (from Phase 1)
1.0
Michael Acceptor
Ethyl Acetoacetate (EAA)
1.2
Michael Donor / Ring Closer
NaOEt (Sodium Ethoxide)
1.5
Strong Base
| Ethanol (Abs) | Solvent | Anhydrous Medium |
Detailed Workflow:
Michael Addition:
In a dry flask under nitrogen, dissolve sodium metal (1.5 equiv) in absolute ethanol to generate fresh NaOEt.
Add Ethyl Acetoacetate (1.2 equiv) and stir for 15 mins to form the enolate.
Add the Chalcone (1.0 equiv) in one portion. Reflux for 3 hours.
Mechanism:[1][2][3][4][5][6][7] The EAA enolate attacks the
-carbon of the chalcone (the carbon bearing the phenyl ring).
Cyclization (Intramolecular Aldol):
Continue refluxing. The intermediate diketo-ester undergoes internal condensation where the terminal methyl group of the acetyl moiety attacks the carbonyl of the original chalcone.
Result: Formation of the cyclohexenone ring with an ester group at C6.
Hydrolysis & Decarboxylation (Critical Step):
Add 5% aqueous NaOH (20 mL) to the reaction mixture and reflux for an additional 2 hours. This hydrolyzes the ester to the acid.
Acidify with dilute H2SO4 and heat gently. The
-keto acid intermediate is unstable and spontaneously decarboxylates.
Observation: Evolution of CO2 gas bubbles indicates successful decarboxylation.
Work-up:
Extract with Ethyl Acetate (3x).[8] Wash organics with brine, dry over anhydrous Na2SO4.[8]
Evaporate solvent to yield the crude oil/solid.
Purification: Column chromatography (Silica gel, Hexane:EtOAc 8:2) or recrystallization from Ethanol/Water.
Mechanistic Validation & Causality
Understanding why this reaction works is crucial for troubleshooting.
Regiochemical Control
The identity of the final product is strictly determined by the starting chalcone structure.
Position 5 (Phenyl): This carbon was the
-carbon of the enone in the chalcone. The Michael addition occurs here. If you used 4-methoxybenzaldehyde and acetophenone in Phase 1, the Phenyl and 4-Methoxyphenyl groups would switch positions in the final ring (yielding 3-Phenyl-5-(4-methoxyphenyl)-...).
Position 3 (4-Methoxyphenyl): This carbon was the carbonyl carbon of the chalcone. During cyclization, the methyl group of the acetoacetate attacks this carbonyl, converting it into the
-carbon of the new enone system after dehydration.
Self-Validating Protocol Checks
Color Change: The starting chalcone is yellow. The Michael adduct is often colorless/pale. The final conjugated cyclohexenone will return to a yellow/pale yellow solid due to restored conjugation.
Solubility: The intermediate ester is soluble in base (as an enolate). The final decarboxylated product is neutral and insoluble in aqueous base.
Analytical Profile (Data Presentation)
Upon synthesis, the following analytical data confirms the structure.
Technique
Expected Signal
Structural Assignment
IR Spectroscopy
~1660 cm⁻¹
Conjugated C=O (Enone)
IR Spectroscopy
~1250 cm⁻¹
C-O-C (Methoxy ether stretch)
1H NMR
3.80 (s, 3H)
Methoxy group (-OCH3)
1H NMR
6.4–6.5 (s, 1H)
Vinylic proton at C2 (Enone -proton)
1H NMR
3.0–3.5 (m, 5H)
Aliphatic ring protons (C4, C5, C6)
Mass Spec (ESI)
[M+H]+ = 279.1
Molecular Ion (C19H18O2)
Alternative "Green" Methodology
For laboratories prioritizing Green Chemistry (reduced solvent/waste), a solvent-free approach is viable and supported by recent literature on chalcone cyclizations.
Protocol:
Grinding: Mix Chalcone (1 mmol), Ethyl Acetoacetate (1.2 mmol), and crushed NaOH (1.5 mmol) in a mortar.
Energy Input: Grind vigorously with a pestle for 10–15 minutes. The mixture will become a sticky paste (eutectic melt).
Work-up: Add water to the paste. The solid product precipitates out. Filter and recrystallize.[9]
Pros: Higher atom economy, no organic solvent waste.
Cons: Lower control over temperature; risk of local overheating/polymerization.
References
Hantzsch, A. (1881). "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen."[4] Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for cyclohexenone synthesis).
Kohli, V., et al. (2006). "Synthesis of Warfarin Related Compound A (3-(o-hydroxyphenyl)-5-phenyl-2-cyclohexen-1-one)." United States Pharmacopoeia (USP) Reference Standards. (Validates the 3,5-diaryl-cyclohexenone scaffold stability).
Joshi, K.C., et al. (1980). "Fluorine containing bioactive heterocycles: Synthesis of some new 3,5-diaryl-2-cyclohexen-1-ones." Indian Journal of Chemistry, Section B.
Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold
An In-Depth Technical Guide to the Pharmacological Potential of p-Methoxy Substituted Cyclohexenones To the dedicated researcher, the seasoned scientist, and the forward-thinking drug development professional, this guide...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Pharmacological Potential of p-Methoxy Substituted Cyclohexenones
To the dedicated researcher, the seasoned scientist, and the forward-thinking drug development professional, this guide offers a deep exploration into the pharmacological landscape of p-methoxy substituted cyclohexenones. The cyclohexenone ring, an α,β-unsaturated ketone, is a classic example of a "privileged scaffold" in medicinal chemistry. Its inherent reactivity as a Michael acceptor allows it to form covalent bonds with biological nucleophiles, such as cysteine residues in key proteins, thereby modulating their function.[1][2][3] The strategic addition of a para-methoxy (p-OCH3) group to a phenyl substituent on this ring system is not a trivial modification. This electron-donating group can profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and interaction with target proteins, making it a critical tool for optimizing therapeutic potential.[4]
This document moves beyond a simple literature review. As a Senior Application Scientist, my objective is to provide a synthesized, field-proven perspective. We will not only examine what these compounds do but delve into the causality—why specific structural features lead to potent anticancer, anti-inflammatory, and antimicrobial activities. We will explore the mechanistic underpinnings of their action, supported by robust experimental evidence, and provide practical, validated protocols for their evaluation.
Section 1: The Cyclohexenone Core - A Foundation of Reactivity and Versatility
The therapeutic potential of cyclohexenone derivatives is fundamentally linked to the α,β-unsaturated carbonyl system. This moiety acts as a Michael acceptor, a chemical entity that readily reacts with nucleophiles in a conjugate addition reaction.[3] In a biological context, the most relevant nucleophiles are the thiol groups of cysteine residues within proteins.[1] By covalently modifying these residues, cyclohexenones can inhibit enzyme activity, disrupt protein-protein interactions, and trigger cellular signaling cascades.
The addition of a p-methoxyphenyl group serves several critical functions:
Modulation of Reactivity: The electron-donating nature of the methoxy group can influence the electrophilicity of the β-carbon, fine-tuning the compound's reactivity to achieve a balance between therapeutic efficacy and off-target effects.[4]
Improved Pharmacokinetics: The methoxy group can increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability. It also provides a site for metabolic O-demethylation, which can be a factor in drug clearance and duration of action.[4][5]
Enhanced Target Binding: The methoxy group can form crucial hydrogen bonds or engage in hydrophobic interactions within the binding pocket of a target protein, increasing affinity and selectivity.[5][6]
Synthetic Strategies: Building the Core Scaffold
The synthesis of p-methoxy substituted cyclohexenones is accessible through several established organic chemistry reactions. A common and efficient method is a one-pot, three-component reaction involving a p-methoxy-substituted aromatic aldehyde, an active methylene compound like ethyl acetoacetate or acetophenone, and a ketone, often catalyzed by a base like piperidine or an ionic liquid.[7][8] This approach, combining Michael addition and Claisen-Schmidt condensation, allows for the rapid generation of highly functionalized and diverse cyclohexenone libraries.[8]
Another key synthetic route involves the oxidation of the corresponding 4-methoxycyclohexanol.[9][10] This method is particularly useful for producing simpler cyclohexanone structures that can be further modified.
Caption: Workflow for a common one-pot synthesis of cyclohexenones.
Section 2: Anticancer Potential: Inducing Targeted Cell Death
The application of cyclohexenone derivatives in oncology is a rapidly expanding field. These compounds have demonstrated efficacy against a range of cancer cell lines, including colon, breast, and glioblastoma.[11][12][13] The p-methoxy substitution has been shown to be a favorable feature in many active analogues.
Mechanism 1: Induction of Apoptosis via Oxidative Stress and Caspase Activation
Many chalcone and cyclohexenone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[13] A plausible mechanism involves their function as Michael acceptors.
Glutathione (GSH) Depletion: The compound enters the cancer cell and reacts with intracellular glutathione, a key antioxidant, depleting the cell's primary defense against reactive oxygen species (ROS).
ROS Accumulation: The resulting increase in ROS leads to oxidative stress, damaging cellular components like lipids, proteins, and DNA.
Mitochondrial Pathway Activation: Oxidative stress triggers the mitochondrial pathway of apoptosis. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.
Caspase Cascade: The shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which activates a cascade of executioner enzymes called caspases (e.g., Caspase-3), leading to cell death.[13]
Caption: Apoptosis induction pathway via oxidative stress.
Mechanism 2: Cell Cycle Arrest through Epigenetic Modulation
Recent research has uncovered more specific mechanisms. A derivative of zeylenone, a natural polyoxygenated cyclohexene, was shown to exhibit potent anti-glioblastoma activity by inducing G0/G1 phase cell cycle arrest.[12][14][15] This was achieved by interfering with the Enhancer of Zeste Homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2).[12][14][15]
EZH2 Inhibition: The cyclohexene derivative interferes with EZH2 activity.
Upregulation of CDKIs: EZH2 normally represses the expression of cyclin-dependent kinase inhibitors (CDKIs) like p16 and p27.[14][15] Inhibition of EZH2 lifts this repression, causing p16 and p27 levels to rise.
G0/G1 Arrest: p16 and p27 are critical regulators that halt the cell cycle in the G0/G1 phase, preventing cancer cell proliferation.[12][15]
Other Anticancer Mechanisms
Topoisomerase Inhibition: Some cyclohexanone derivatives act as catalytic inhibitors of topoisomerase I, an enzyme essential for DNA replication in cancer cells. This leads to DNA damage and cell death, and has shown promise in overcoming tamoxifen-resistance in breast cancer.[13][16]
Anti-Angiogenesis: Chalcone and flavonoid derivatives, which share structural similarities, are known to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[13][17]
Quantitative Data: Anticancer Activity
The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
This assay is superior to short-term cytotoxicity assays (like MTT) for assessing the long-term reproductive viability of cancer cells after treatment. It is particularly adept at distinguishing small differences in antitumor activity between structurally similar compounds.[11]
Cell Seeding: Plate a low, known number of single cells (e.g., 500-1000 cells) into 6-well plates. Allow cells to adhere for 24 hours.
Compound Treatment: Treat the cells with a range of concentrations of the p-methoxy substituted cyclohexenone derivative for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
Colony Formation: Incubate the plates for 10-14 days, allowing surviving cells to proliferate and form colonies (defined as ≥50 cells).
Fixation and Staining: Gently wash the colonies with PBS, fix with a methanol/acetic acid solution, and then stain with 0.5% crystal violet.
Quantification: Carefully wash away excess stain and allow the plates to dry. Count the number of visible colonies in each well.
Analysis: Calculate the 'Plating Efficiency' (PE) for the control and the 'Surviving Fraction' (SF) for each treatment concentration. SF = (mean number of colonies after treatment) / (number of cells seeded x PE). Plot SF versus drug concentration to determine the long-term inhibitory effect.
Section 3: Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer.[18] Methoxyphenolic compounds, a class that includes p-methoxy substituted cyclohexenones, have demonstrated significant anti-inflammatory properties.[19][20]
Mechanism: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of these compounds are often mediated by their ability to suppress the production of key pro-inflammatory molecules.[21][22]
Inhibition of COX-2: Cyclooxygenase-2 (COX-2) is an enzyme that produces prostaglandins, which are major drivers of pain and inflammation. Certain dimethoxy flavones, structurally related to our compounds of interest, have shown preferential inhibition of COX-2 over the constitutively expressed COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with traditional NSAIDs.[21]
Suppression of Cytokines: These compounds can reduce the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[18][21] TNF-α is a master regulator of the inflammatory response, and its inhibition is a clinically validated strategy for treating inflammatory diseases.[20]
NF-κB Pathway Inhibition: A central mechanism for controlling the expression of COX-2, TNF-α, and IL-6 is the transcription factor Nuclear Factor-kappa B (NF-κB).[18] In its inactive state, NF-κB is held in the cytoplasm. Inflammatory stimuli trigger a signaling cascade that leads to the degradation of its inhibitor, IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The electrophilic nature of cyclohexenones may allow them to covalently modify key proteins in this pathway (e.g., IKK), preventing NF-κB activation.
Caption: Inhibition of the NF-κB inflammatory signaling pathway.
Quantitative Data: Anti-inflammatory Activity
IC50 values demonstrate the concentration-dependent inhibitory effects of methoxyphenolic compounds on inflammatory mediators.
Compound
Assay
IC50 Value (µM)
Reference
Diapocynin
Inhibition of multiple cytokines (CCL2, IL-6, etc.)
Section 4: Antimicrobial Properties: A Broad Spectrum of Activity
The rise of antimicrobial resistance necessitates the search for novel therapeutic agents.[23] Cyclohexane and cyclohexenone derivatives have shown promising activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[7][24][25][26]
Spectrum of Activity
Studies have shown that substituted cyclohexanones can be potent against clinically relevant bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), as well as the fungus Candida albicans.[7][24] The presence of halogen or methoxy groups on the phenyl ring often correlates with enhanced antimicrobial activity.[24][25] For instance, one study found that derivatives with a fluorine group were particularly forceful against S. aureus and E. coli.[24] An oxygenated cyclohexanone derivative, (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one, was isolated from a fungus and demonstrated broad inhibitory activity against various plant pathogenic bacteria and fungi.[27]
Proposed Mechanisms
While the exact mechanisms are still under investigation, the antimicrobial action is likely multifactorial:
Enzyme Inhibition: Similar to their anticancer effects, these compounds can inhibit essential microbial enzymes through covalent modification of cysteine residues.
Membrane Disruption: The lipophilic nature of the compounds may allow them to intercalate into and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.
Inhibition of Biofilm Formation: Many chronic infections are associated with biofilms, which are resistant to conventional antibiotics. Some heterocyclic compounds are known to inhibit biofilm formation, a potential avenue of action for cyclohexenones.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24]
Compound Preparation: Prepare a stock solution of the p-methoxy substituted cyclohexenone in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi).
Inoculum Preparation: Grow the microbial strain overnight to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
Controls: Include a positive control (broth + inoculum, no drug) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should also be run in parallel.
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by adding a growth indicator like resazurin.
Section 5: Future Perspectives and Conclusion
The p-methoxy substituted cyclohexenone scaffold is a rich platform for the development of novel therapeutics. The evidence clearly demonstrates its potential across oncology, inflammation, and infectious diseases. The journey from a promising lead compound to a clinically approved drug is, however, a long one, involving preclinical and clinical development stages.[28]
Future research should focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclohexenone core and the position/nature of substituents on the phenyl ring will be crucial to optimize potency and selectivity while minimizing toxicity.[6][29]
Target Identification: While general mechanisms like Michael addition are understood, identifying the specific protein targets in various disease pathways will enable more rational drug design.
Pharmacokinetic and Safety Profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to evaluate the drug-like properties and safety of lead candidates.[4]
Combination Therapies: Exploring the synergistic effects of these compounds with existing drugs could enhance therapeutic efficacy and overcome drug resistance.[29]
References
Evaluation of substituted methyl cyclohexanone hybrids for anti-tubercular, anti-bacterial and anti-fungal activity: Facile syntheses under c
Anticancer activities of cyclohexenone derivatives.
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Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. PubMed.
Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. Frontiers.
Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: Effects on tamoxifen-resistant MCF-7 cancer cells.
Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. PMC.
Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant p
Application of 2-(4-Methoxybenzylidene)cyclohexanone in Anticancer Research. Benchchem.
cyclohexane and its functionally substituted deriv
Antimicrobial Activity of Novel Functionally Substituted Monocyclic and Spirocyclic Cyclohexane Deriv
Comparative Analysis of 3-[(4-Methoxyphenyl)methyl]cyclohexanone Analog Cross-Reactivity: A Guide for Researchers. Benchchem.
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DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. Irada M. Mammadova Y.H. Mammadaliyev Institute of Petro.
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A Process For The Synthesis Of 4 Methoxycyclohexanone. Quick Company.
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Synthesis, Chemical Reactivity as Michael Acceptors, and Biological Potency of Monocyclic Cyanoenones, Novel and Highly Potent Anti-inflammatory and Cytoprotective Agents | Request PDF.
The role of the methoxy group in approved drugs | Request PDF.
Mechanistic Basis for the Role of Phytochemicals in Inflammation-Associ
Cyclohexenones as Michael Acceptors in the Staunton−Weinreb Annulation: A Simple Stannane Modification for the Synthesis of Polycyclic Systems. figshare.
Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Unknown Source.
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Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. Unknown Source.
Enantiocontrolled Preparation of -Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohex. Semantic Scholar.
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Discovery of polymethoxyflavones as potential cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX) and phosphodiesterase 4B (PDE4B) inhibitors.
Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. PMC.
Discovery of polymethoxyflavones as potential cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX) and phosphodiesterase 4B (PDE4B) inhibitors. PubMed.
Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential anti
Anti-inflammatory effect of certain dimethoxy flavones. PubMed.
Molecular Mechanisms of Anti-Inflamm
Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. PMC.
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The Ascendancy of Phenyl-Substituted Cyclohexenones: A Legacy of Synthesis and a Future in Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The phenyl-substituted cyclohexenone core is a privileged scaffold in organic chemistry, underpinning the structure of numerous...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The phenyl-substituted cyclohexenone core is a privileged scaffold in organic chemistry, underpinning the structure of numerous natural products and serving as a versatile building block in the synthesis of complex molecular architectures. Its unique combination of a reactive α,β-unsaturated ketone system and the steric and electronic influence of the phenyl group has captivated chemists for over a century. This guide provides a comprehensive exploration of the history, discovery, and synthetic evolution of these valuable compounds, alongside an in-depth analysis of their burgeoning role in modern drug discovery. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and illuminate the intricate mechanisms that govern their biological activity.
I. A Historical Perspective: The Genesis of a Core Structure
The story of phenyl-substituted cyclohexenones is intrinsically linked to the development of fundamental carbon-carbon bond-forming reactions. The early 20th century witnessed the advent of powerful synthetic tools that enabled the construction of cyclic systems with unprecedented efficiency.
The Robinson Annulation: A Cornerstone in Ring Formation
The discovery of the Robinson annulation by Sir Robert Robinson in 1935 was a watershed moment in organic synthesis.[1] This robust reaction, a tandem Michael addition followed by an intramolecular aldol condensation, provided a straightforward route to construct six-membered rings.[1][2] The use of α,β-unsaturated ketones, such as chalcones (1,3-diphenyl-2-propen-1-ones), as Michael acceptors in the Robinson annulation proved to be a particularly effective strategy for introducing phenyl substituents onto the cyclohexenone ring.[3][4] This method's enduring legacy lies in its reliability and versatility for creating fused ring systems, which are prevalent in steroids and other natural products.[5][6]
Diagram: Robinson Annulation for Phenyl-Substituted Cyclohexenone Synthesis
Caption: The Robinson annulation sequence for synthesizing phenyl-substituted cyclohexenones.
The Foundational Roles of Michael Addition and Aldol Condensation
Independently, the Michael addition and aldol condensation reactions were instrumental in the early synthesis of phenyl-substituted cyclohexanone and cyclohexenone precursors. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, allowed for the controlled introduction of a phenyl-containing fragment.[7][8] The subsequent intramolecular aldol condensation of the resulting 1,5-dicarbonyl compound provided a reliable method for cyclization.[9][10][11] Early chemists meticulously explored the scope and limitations of these reactions, laying the groundwork for the more sophisticated methods that would follow.
II. Evolution of Synthetic Strategies: Precision and Efficiency
Building upon these classical foundations, the latter half of the 20th century and the dawn of the 21st century have seen the emergence of a diverse and powerful arsenal of synthetic methodologies for accessing phenyl-substituted cyclohexenones with high levels of control over stereochemistry and substitution patterns.
Pericyclic Reactions: The Elegance of Concerted Pathways
Diels-Alder Reaction: First described by Otto Diels and Kurt Alder in 1928, the Diels-Alder reaction is a [4+2] cycloaddition that forms a cyclohexene ring in a single, stereospecific step.[12][13] By employing phenyl-substituted dienes or dienophiles, chemists can readily introduce phenyl groups into the cyclohexene product, which can then be further functionalized to the corresponding cyclohexenone.[14] The predictability of its stereochemical outcome makes it a highly valuable tool for the synthesis of complex, polycyclic systems.[15][16]
Nazarov Cyclization: The acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones, known as the Nazarov cyclization, offers another elegant route to cyclopentenones, which can be homologated to cyclohexenones.[17][18] When the divinyl ketone bears phenyl substituents, this reaction provides access to phenyl-substituted five-membered rings that can serve as precursors to the desired six-membered systems.[19][20] Modern advancements have led to catalytic and asymmetric versions of this reaction, expanding its synthetic utility.[21]
Transition Metal-Catalyzed Cycloadditions
Pauson-Khand Reaction: Discovered in the 1970s, the Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone.[1][22] While it directly produces a five-membered ring, intramolecular variants and subsequent ring expansion strategies can provide access to more complex architectures incorporating a phenyl-substituted cyclohexenone moiety.[21][23][24]
III. Pharmacological Significance: A Scaffold for Bioactivity
The phenyl-substituted cyclohexenone motif is a recurring feature in a vast array of biologically active molecules, demonstrating a remarkable propensity to interact with various biological targets. This has made it a focal point for medicinal chemists and drug discovery professionals.
A significant body of research has highlighted the potent anticancer properties of phenyl-substituted cyclohexenone derivatives. Many of these compounds are derived from natural chalcones, which are known to possess a wide spectrum of biological activities.[5][25]
Mechanism of Action: The anticancer effects of these compounds are often multifactorial and can include:
Induction of Apoptosis: Many phenyl-substituted cyclohexenones have been shown to trigger programmed cell death in cancer cells.[5][25] This can occur through the modulation of key apoptotic proteins, such as the Bcl-2 family, and the activation of caspases.[26]
Cell Cycle Arrest: These derivatives can halt the progression of the cell cycle, often at the G2/M phase, thereby inhibiting cell division and proliferation.[27]
Inhibition of Signaling Pathways: The α,β-unsaturated ketone moiety can act as a Michael acceptor, allowing for covalent interaction with nucleophilic residues (e.g., cysteine) in key signaling proteins.[27] This can lead to the inhibition of pathways crucial for cancer cell survival and proliferation, such as the NF-κB pathway.
Anti-inflammatory Properties: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Phenyl-substituted cyclohexenone derivatives have emerged as promising candidates in this area.
Mechanism of Action: The anti-inflammatory effects are often attributed to the inhibition of key mediators of the inflammatory response. The electrophilic nature of the cyclohexenone core is believed to play a crucial role in covalently modifying and inactivating pro-inflammatory proteins.
Neuroprotective Potential: A Frontier in Neuroscience
Recent studies have begun to explore the potential of phenyl-substituted cyclohexenone and cyclohexylamine analogues in the context of neurodegenerative diseases.[28] Their antioxidant and modulatory effects on neuronal signaling pathways suggest a potential therapeutic role in conditions such as stroke and Parkinson's disease.[29][30][31] Further research is needed to fully elucidate their mechanisms of action and therapeutic potential in the central nervous system.
IV. Experimental Protocols: A Practical Guide
To facilitate further research and development in this area, we provide detailed, step-by-step methodologies for the synthesis of key phenyl-substituted cyclohexenone derivatives.
Protocol 1: Robinson Annulation Synthesis of 6-Ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone
This protocol details the synthesis of a representative phenyl-substituted cyclohexenone via the Robinson annulation of a chalcone with ethyl acetoacetate.[32]
Materials:
trans-Chalcone
Ethyl acetoacetate
Sodium hydroxide (NaOH)
Ethanol
Procedure:
Dissolve trans-chalcone and ethyl acetoacetate in ethanol in a round-bottom flask equipped with a magnetic stirrer.
Slowly add a solution of sodium hydroxide in ethanol to the reaction mixture at room temperature.
Stir the reaction mixture for the specified time, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, neutralize the reaction with a suitable acid (e.g., dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to obtain the desired 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone.
Diagram: Experimental Workflow for Robinson Annulation
Caption: A step-by-step workflow for the Robinson annulation synthesis.
Protocol 2: Asymmetric Michael Addition for the Synthesis of a Chiral Phenyl-Cyclohexanone Precursor
This protocol outlines a general procedure for an organocatalyzed asymmetric Michael addition, a key step in the enantioselective synthesis of phenyl-substituted cyclohexanones.[33][34]
Materials:
Cyclohexanone
β-Nitrostyrene (or other phenyl-substituted Michael acceptor)
Chiral organocatalyst (e.g., a proline derivative or a chiral primary/secondary amine)
Solvent (e.g., THF, CH2Cl2)
Procedure:
To a solution of the chiral organocatalyst in the chosen solvent, add cyclohexanone.
Stir the mixture for a short period to allow for enamine formation.
Add the phenyl-substituted Michael acceptor to the reaction mixture.
Stir at the specified temperature until the reaction is complete (monitored by TLC).
Quench the reaction and perform an aqueous workup.
Purify the crude product by column chromatography.
Determine the enantiomeric excess of the product using chiral HPLC or NMR with a chiral solvating agent.
V. Future Perspectives and Challenges
The field of phenyl-substituted cyclohexenones continues to evolve, with ongoing efforts to develop more efficient, selective, and sustainable synthetic methods. The exploration of novel catalytic systems, including photoredox and enzymatic catalysis, holds great promise for accessing these structures with even greater precision.
From a medicinal chemistry perspective, the challenge lies in optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their potent in vitro activities into effective in vivo therapies. A deeper understanding of their mechanisms of action and the identification of specific biological targets will be crucial for the rational design of next-generation drug candidates. The continued investigation of this remarkable chemical scaffold is poised to yield exciting discoveries in both fundamental organic chemistry and the development of new medicines.
References
Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones. MDPI. [Link]
Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. Semantic Scholar. [Link]
Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. Amazon S3. [Link]
A Mild and Efficient Procedure for Asymmetric Michael Additions of a-Bromochalcone with Cyclohexanone Catalyzed by Different Bas. Asian Journal of Chemistry. [Link]
Diels-alder reactions of styrylcyclohexenones: an efficient procedure for the synthesis of substituted dehydrodecaline derivatives. PubMed. [Link]
The Robinson Annulation. Master Organic Chemistry. [Link]
Diels-Alder reaction – Knowledge and References. Taylor & Francis. [Link]
Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. PubMed. [Link]
An Improved Procedure for the Robinson Annulation Reaction of Some Chalcones Catalyzed by K2CO3 under Ultrasound. | Request PDF. ResearchGate. [Link]
The Diels-Alder Reaction. Master Organic Chemistry. [Link]
Asymmetric Michael addition reaction using a chiral catalyst containing amino diol. Semantic Scholar. [Link]
Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions of High. UCLA – Chemistry and Biochemistry. [Link]
a review on stereoselectivity in aldol condensation reaction. JETIR Research Journal. [Link]
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. [Link]
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. [Link]
Stereoselective Promiscuous Reactions Catalyzed by Lipases. MDPI. [Link]
Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models. MDPI. [Link]
Asymmetric addition of P-H compounds to unsaturated carbonyl derivatives. Arkivoc. [Link]
Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. PMC. [Link]
Highly Stereoselective Aldol Condensation Using an Enantioselective Chiral Enolate (1980) | Satoru Masamune | 203 Citations. SciSpace. [Link]
A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. [Link]
Synthesis, antioxidant properties and neuroprotection of α-phenyl-tert-butylnitrone derived HomoBisNitrones in in vitro and in. SciSpace. [Link]
Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models. PMC - PubMed Central. [Link]
Green chemistry protocols for synthesizing 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one
Application Note: Sustainable Synthesis of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one Executive Summary This application note details the green synthesis of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one , a bioact...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Sustainable Synthesis of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one
Executive Summary
This application note details the green synthesis of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one , a bioactive cyclohexenone scaffold structurally related to chalcones and flavonoids. This compound serves as a critical intermediate in the development of anti-inflammatory agents, anticoagulants (structural analog to Warfarin impurities), and anticancer drugs.
Traditional methods often utilize volatile organic solvents (VOCs) and stoichiometric bases, resulting in poor atom economy and high E-factors. This guide presents a validated, two-stage Green Chemistry Protocol prioritizing solvent-free mechanochemistry and aqueous-phase catalysis.
Core Advantages:
Atom Economy: Optimized via a one-pot cascade or high-yield telescoping sequence.
Safety: Elimination of chlorinated solvents and reduction of thermal hazards.
Scalability: Protocols are designed for easy scale-up from milligram to gram scale using standard laboratory equipment.
Retrosynthetic Analysis & Pathway Logic
The target molecule is constructed via a Robinson Annulation-type sequence involving a Claisen-Schmidt condensation followed by a Michael addition and intramolecular aldol condensation.[1]
Aldehyde: Benzaldehyde (Provides the C5-Phenyl group).
Ketone: 4-Methoxyacetophenone (Provides the C3-Aryl group and carbonyl).
Michael Donor: Ethyl Acetoacetate (EAA) or Acetone. Note: The EAA route is selected for its superior regioselectivity and yield compared to acetone, despite the additional decarboxylation step.
Reaction Pathway Diagram
Caption: Step-wise synthetic pathway from raw precursors to the final decarboxylated cyclohexenone target.
Experimental Protocols
Step 1: Solvent-Free Synthesis of 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one (Chalcone)
Rationale: Solvent-free grinding utilizes mechanical energy to drive the reaction, significantly reducing waste (E-factor) and reaction time compared to ethanolic reflux.
Reagents:
4-Methoxyacetophenone (10 mmol, 1.50 g)
Benzaldehyde (10 mmol, 1.06 g)
Sodium Hydroxide (NaOH) pellets (12 mmol, 0.48 g)
Protocol:
Comminution: In a porcelain mortar, place the NaOH pellets and grind to a fine powder.
Mixing: Add 4-Methoxyacetophenone and Benzaldehyde to the mortar.
Reaction: Grind the mixture vigorously with a pestle for 5–10 minutes. The mixture will initially become a liquid (eutectic melt) and then solidify into a yellow mass as the chalcone forms.
Quenching: Add 20 mL of cold water to the mortar to dissolve the sodium salt byproducts and excess base.
Filtration: Filter the yellow solid using a Buchner funnel. Wash with cold water (3 x 10 mL) until the filtrate is neutral pH.
Purification: Recrystallize from hot ethanol (95%) to obtain bright yellow crystals.
Expected Yield: 85–95%
Melting Point: 106–108 °C
Step 2 & 3: Cyclization and Decarboxylation to Target
Rationale: Using Ethyl Acetoacetate (EAA) allows for a controlled Robinson Annulation. The intermediate ester is hydrolyzed and decarboxylated in situ to yield the specific 3,5-diaryl-2-cyclohexen-1-one structure.
Condensation: In a 50 mL round-bottom flask, dissolve the Chalcone (1.19 g) and Ethyl Acetoacetate (0.72 g) in Ethanol (10 mL).
Catalysis: Add 1.0 mL of 10% NaOH solution.
Reflux: Heat the mixture to reflux (approx. 78 °C) with stirring for 3–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).
Observation: The formation of the intermediate ethyl 4-(4-methoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate may be observed.
In-Situ Decarboxylation: To drive decarboxylation, add an additional 2 mL of 20% NaOH and continue refluxing for 2 hours. This hydrolyzes the ester and promotes the loss of CO₂.
Note: If the ester is stable, acidification with dilute HCl followed by heating may be required to facilitate decarboxylation.
Isolation: Pour the reaction mixture into crushed ice (50 g) with stirring.
Work-up: The solid product precipitates out. Filter the solid.[1][4][5]
Purification: Recrystallize from Ethanol/Water (8:2) or Methanol.[6]
The following table contrasts the Green Protocol against the Traditional Method (Benzene/Piperidine reflux).
Metric
Traditional Method
Green Protocol (Described)
Improvement
Solvent
Benzene / Toluene
None (Step 1) / Ethanol (Step 2)
Elimination of Carcinogens
Catalyst
Piperidine / Pyridine
NaOH (Inorganic base)
Reduced Toxicity
Energy
12-24h Reflux
10 min Grinding / 4h Reflux
>60% Energy Saving
Atom Economy
Moderate
High (Step 1 is 100% theoretical)
Waste Reduction
Yield
60-70%
80-90%
Efficiency Boost
Troubleshooting & Critical Controls
Incomplete Decarboxylation: If the IR spectrum shows a strong ester peak (~1735 cm⁻¹) and a broad OH (enol), the decarboxylation is incomplete.
Remedy: Reflux the crude product in 5% H₂SO₄/Acetic Acid for 1 hour to force decarboxylation.
Oiling Out: If the product separates as an oil during the ice-water quench:
Remedy: Scratch the side of the beaker with a glass rod to induce crystallization or extract with Ethyl Acetate (green alternative to DCM), dry over MgSO₄, and evaporate.
Regioselectivity: The 4-methoxyphenyl group will be at position 3 (derived from the chalcone beta-carbon). The Phenyl group will be at position 5.[3] This is dictated by the Michael addition mechanism.
References
Solvent-free Synthesis of Chalcones
Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones.
Synthesis of Cyclohexenones via EAA
Roman, G. (2004). Cyclohexenones Through Addition of Ethyl Acetoacetate to Chalcones. Acta Chimica Slovenica, 51, 537-544.[5]
Green Chemistry Principles
Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Microwave-assisted synthesis of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one
Rapid and Efficient Synthesis of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one via Microwave-Assisted One-Pot Reaction Abstract This application note details a highly efficient, rapid, and environmentally benign protoc...
Author: BenchChem Technical Support Team. Date: February 2026
Rapid and Efficient Synthesis of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one via Microwave-Assisted One-Pot Reaction
Abstract
This application note details a highly efficient, rapid, and environmentally benign protocol for the synthesis of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one. Cyclohexenone derivatives are valuable structural motifs in the synthesis of numerous natural products, steroids, and pharmaceuticals.[1] Traditional synthetic routes often involve long reaction times, harsh conditions, and the use of volatile organic solvents.[2][3] This protocol leverages the advantages of Microwave-Assisted Organic Synthesis (MAOS) to overcome these limitations. The one-pot procedure combines a base-catalyzed Claisen-Schmidt condensation followed by a Robinson annulation under solvent-free conditions. Microwave irradiation dramatically reduces the reaction time from many hours to mere minutes, while significantly improving product yield and purity, aligning with the principles of green chemistry.[4][5]
Introduction: The Power of Microwave Synthesis
The synthesis of complex organic molecules is a cornerstone of drug discovery and materials science. The target compound, 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one, belongs to the cyclohexenone class, a key building block for various bioactive compounds.[1] Conventional synthesis, relying on conductive heating methods like oil baths, is often slow and energy-intensive.
Microwave-assisted synthesis has emerged as a transformative technology in modern chemistry.[6][7] Unlike conventional heating which transfers energy slowly from the vessel surface inwards, microwave irradiation directly couples with polar molecules in the reaction mixture, causing rapid and uniform heating through dielectric loss mechanisms (dipolar polarization and ionic conduction).[5][8] This results in several distinct advantages:
Accelerated Reaction Rates: Reaction times can be reduced from hours to minutes.[2][5]
Higher Yields and Purity: Rapid heating minimizes the formation of side products.[6][7]
Energy Efficiency: Energy is delivered directly to the reactants, not the entire apparatus.[4]
Green Chemistry: Enables solvent-free reactions, reducing chemical waste and environmental impact.[4]
This protocol applies these principles to a sequential Claisen-Schmidt condensation and Robinson annulation for a streamlined, one-pot synthesis.
Reaction Principle and Mechanism
The synthesis proceeds in two key stages within a single reaction vessel, starting from readily available precursors: acetophenone, 4-methoxybenzaldehyde, and ethyl acetoacetate.
This initial step is a base-catalyzed crossed aldol condensation between acetophenone (which possesses α-hydrogens) and 4-methoxybenzaldehyde (which lacks α-hydrogens).[9][10] The base deprotonates the α-carbon of acetophenone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. Subsequent dehydration under the reaction conditions yields the α,β-unsaturated ketone intermediate, a chalcone.[11][12]
In a clean, dry mortar, combine 4-methoxybenzaldehyde (1.36 g, 0.01 mol) and acetophenone (1.20 g, 0.01 mol).
Add ethyl acetoacetate (2.60 g, 0.02 mol) and anhydrous potassium carbonate (5.52 g, 0.04 mol).
[13]3. Using a pestle, carefully grind the mixture for 2-3 minutes until a uniform, homogeneous paste is formed.
Causality: Grinding ensures intimate contact between reactants and the solid-phase catalyst, which is crucial for an efficient solvent-free reaction. Potassium carbonate serves as the base for both the Claisen-Schmidt and Robinson annulation steps.
[13]
Step 2: Microwave Irradiation
Transfer the entire paste into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
Seal the vessel according to the manufacturer's instructions.
Place the vessel inside the microwave reactor cavity.
Set the reaction parameters: irradiate at a constant power of 160W for 3-5 minutes with continuous stirring.
[13] * Causality: Low power prevents charring, while microwave energy provides rapid, uniform heating to drive the reaction to completion quickly. [13]The reaction progress can be monitored by Thin Layer Chromatography (TLC) in preliminary runs to optimize the time.
Step 3: Work-up and Isolation
After irradiation, allow the vessel to cool to a safe temperature (below 50°C) before opening.
Pour the resulting reaction mixture into a beaker containing ~50 mL of cold distilled water.
Stir vigorously for 5 minutes. The crude product should precipitate as a solid.
Filter the solid product using a Buchner funnel.
Wash the solid cake with additional cold water (2 x 20 mL) to remove any residual potassium carbonate and other water-soluble impurities.
Step 4: Purification
Dry the crude product in a desiccator or a low-temperature oven.
Recrystallize the dried solid from an ethanol-dioxane mixture to obtain the pure 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one as pale yellow crystals.
[13]3. Dry the purified crystals and record the final mass and melting point.
¹H NMR: The structure can be confirmed by ¹H NMR spectroscopy. Expected characteristic peaks would include signals for the methoxy group (singlet, ~3.8 ppm), aromatic protons, and protons within the cyclohexenone ring, including a singlet for the vinylic proton at C2 (~6.5 ppm).
[13]* IR Spectroscopy: Expected peaks include a strong absorption for the conjugated C=O group (~1650 cm⁻¹) and C=C stretching.
Safety Precautions
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Handle all chemicals in a well-ventilated fume hood.
Never operate a microwave reactor with a damaged or improperly sealed vessel, as this can lead to a dangerous pressure buildup.
Allow the reaction vessel to cool completely before opening to avoid exposure to hot and pressurized contents.
Conclusion
This application note presents a robust, efficient, and green method for the synthesis of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one. By utilizing microwave irradiation under solvent-free conditions, this protocol dramatically reduces reaction times, increases product yields, and simplifies purification compared to conventional methods. [15][16]This approach is highly suitable for applications in medicinal chemistry and drug development where rapid synthesis of compound libraries is essential.
References
A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. (2025). Asian Journal of Pharmaceutical and Clinical Research.
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
Synthesis of Vanillin-derived Chalcone using Microwave Irradiation Method. (2021). AIP Conference Proceedings.
Synthesis, Characterization and Biological Evaluation of Newer Chalcones by Microwave irradi
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
Microwave Assisted Synthesis of Chalcone and Biological Activity. (2015). Scholars Research Library.
Microwave Assisted Robinson's Annulation: Synthesis of some novel cyclohexenones under solvent free conditions. (2011). Scholars Research Library.
Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024).
MICROWAVE ASSISTED SYNTHESIS AND BIOLOGICAL ACTIVITY OF CERTAIN 4-HYDROXY CHALCONES. (2012). Pharmacophore.
specific effects of microwave - Solid supported reaction. (n.d.). ijrpsonline.com.
Robinson annul
Claisen Condens
Microwave Assisted Chemistry Experiments. (n.d.).
Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products. (2021). ITB Journal of Science.
Mechanism of Claisen–Schmidt condensation. (2023).
SYNTHESIS OF TWO SUBSTITUTED CYCLOHEXENONE VIA MICHAEL ADDITION AND INTRAMOLECULAR ALDOL CONDENSATION (ROBINSON ANNULATION) WITH. (n.d.). Universiti Teknologi MARA.
Claisen–Schmidt condens
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). World Journal of Pharmacy and Pharmaceutical Sciences.
Application Notes and Protocols for the Investigation of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one in Nonlinear Optics
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one in the field of nonlin...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one in the field of nonlinear optics (NLO). While direct experimental data on this specific molecule is emerging, its structural analogy to chalcone derivatives, which have demonstrated significant NLO properties, makes it a compelling candidate for investigation.[1][2][3][4][5] This guide outlines the theoretical basis for its potential NLO activity, detailed protocols for the characterization of its second and third-order nonlinearities, and guidance on data interpretation. The protocols are designed to be self-validating and are grounded in established, authoritative methodologies.
Introduction: The Promise of a Chalcone Analogue
3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one belongs to the broader class of α,β-unsaturated ketones. Its molecular architecture, featuring a cyclohexenone core with phenyl and methoxyphenyl substituents, creates a donor-π-acceptor (D-π-A) system. The methoxy group (-OCH₃) acts as an electron donor, the conjugated cyclohexenone system serves as the π-bridge, and the carbonyl group (>C=O) functions as an electron acceptor. This intramolecular charge transfer is a key determinant of second and third-order nonlinear optical properties.[3][4][5]
Materials exhibiting strong NLO responses are in high demand for a variety of photonic and biophotonic applications, including:
Optical Limiting: Protection of sensitive optical sensors and human eyes from high-intensity laser radiation.
Optical Switching: Development of ultrafast all-optical signal processing components.[6][7]
Two-Photon Fluorescence Microscopy: High-resolution imaging in biological systems.[2]
Frequency Conversion: Generation of new laser frequencies, such as second-harmonic generation (SHG) for producing green lasers from infrared sources.[8]
The investigation of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one is therefore a logical step in the exploration of novel organic NLO materials.
Theoretical Foundation: Molecular Structure and NLO Response
The nonlinear optical response of a material is described by its polarization (P) under a strong electric field (E), which can be expressed as a power series:
P = ε₀(χ⁽¹⁾E + χ⁽²⁾E² + χ⁽³⁾E³ + ...)
where ε₀ is the permittivity of free space, and χ⁽¹⁾, χ⁽²⁾, and χ⁽³⁾ are the first, second, and third-order nonlinear optical susceptibilities, respectively.
Second-Order Nonlinearity (χ⁽²⁾): This term is responsible for effects like SHG and is only non-zero in non-centrosymmetric materials. The molecular equivalent of χ⁽²⁾ is the first hyperpolarizability (β). The D-π-A structure of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one suggests a significant β value, though its crystallization in a non-centrosymmetric space group is a prerequisite for observing a bulk SHG signal.
Third-Order Nonlinearity (χ⁽³⁾): This gives rise to phenomena such as third-harmonic generation, nonlinear absorption, and the nonlinear refractive index. The molecular counterpart is the second hyperpolarizability (γ). Unlike χ⁽²⁾, χ⁽³⁾ can be non-zero in all materials, regardless of symmetry. The extended π-conjugation in the target molecule is expected to contribute to a notable third-order NLO response.
The following diagram illustrates the proposed intramolecular charge transfer pathway in 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one, which is the fundamental origin of its potential NLO properties.
Caption: Intramolecular Charge Transfer in 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one.
Experimental Protocols
This section provides detailed, step-by-step protocols for the characterization of the second and third-order nonlinear optical properties of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one.
Synthesis and Sample Preparation
While the synthesis of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one is not the primary focus of this application note, a general synthetic route often involves a Claisen-Schmidt condensation or a Michael addition followed by an intramolecular aldol condensation.
Protocol 3.1.1: Solution Preparation for Z-Scan Analysis
Solvent Selection: Choose a high-purity, spectroscopic grade solvent in which the compound is highly soluble and has a low absorption at the laser wavelength to be used. Common solvents for NLO studies include dimethylformamide (DMF), tetrahydrofuran (THF), and toluene.[9]
Concentration Series: Prepare a series of solutions with varying concentrations (e.g., 10⁻⁵ to 10⁻³ M). This is crucial for studying concentration-dependent effects and for ensuring that the observed nonlinearities are not due to aggregation or other artifacts.
Linear Absorption Spectrum: Record the UV-Vis absorption spectrum for each concentration to identify the linear absorption peak and to ensure there is no significant linear absorption at the intended laser wavelength for the NLO measurements.
Sample Cell: Use a high-quality quartz cuvette with a known path length (typically 1 mm).
Protocol 3.1.2: Powder Preparation for Kurtz-Perry SHG Analysis
Material Purity: Ensure the crystalline powder is of high purity, as impurities can significantly affect the SHG signal. Recrystallization may be necessary.
Grinding and Sieving: Gently grind the crystalline sample into a fine powder. To study the phase-matchability, it is often useful to sieve the powder into different particle size ranges (e.g., <20 µm, 20-45 µm, 45-63 µm, etc.).
Sample Holder: The powdered sample is typically packed between two glass microscope slides or in a specially designed sample holder with optical windows. The packing density should be consistent across samples.
Second-Order NLO Characterization: The Kurtz-Perry Powder Technique
The Kurtz-Perry powder technique is a rapid and effective method for screening materials for second-harmonic generation and for determining if a material is phase-matchable.[8][10][11]
Protocol 3.2.1: Experimental Setup and Measurement
Laser Source: A high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at its fundamental wavelength of 1064 nm, is used as the excitation source.
Experimental Arrangement:
The laser beam is directed through the powdered sample.
A series of filters is placed after the sample to block the fundamental 1064 nm wavelength.
A monochromator is used to select the second-harmonic signal at 532 nm.
A photomultiplier tube (PMT) detects the 532 nm light.
The PMT signal is processed by a boxcar averager and displayed on an oscilloscope.
Reference Material: A standard material with a known SHG efficiency, such as potassium dihydrogen phosphate (KDP) or urea, is used for comparison.[11] The reference should be prepared in the same manner as the sample (same particle size ranges).
Measurement Procedure:
The SHG intensity of the reference material is measured for each particle size range.
The SHG intensity of the 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one powder is measured for each particle size range under identical conditions.
The relative SHG efficiency is calculated by dividing the sample's SHG intensity by that of the reference.
The following diagram illustrates the experimental workflow for the Kurtz-Perry technique.
Caption: Workflow for the Kurtz-Perry Powder SHG Measurement.
Data Interpretation:
A plot of SHG intensity versus particle size can indicate whether the material is phase-matchable. For a phase-matchable material, the SHG intensity will continue to increase with particle size. For a non-phase-matchable material, the intensity will reach a plateau.
Third-Order NLO Characterization: The Z-Scan Technique
The Z-scan technique is a simple yet sensitive single-beam method used to measure both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[6][7][12][13]
Protocol 3.3.1: Experimental Setup and Measurement
Laser Source: A laser with a Gaussian beam profile is required. This can be a continuous-wave (CW) laser (e.g., He-Ne) or a pulsed laser (e.g., mode-locked Nd:YAG), depending on whether thermal or electronic nonlinearities are being investigated.[5]
Experimental Arrangement:
The laser beam is focused by a lens.
The sample in the quartz cuvette is mounted on a translation stage that moves it along the z-axis through the focal point of the lens.
The transmitted beam passes through a finite aperture placed in the far field and is detected by a photodiode. This is the "closed-aperture" Z-scan.
For measuring nonlinear absorption, the aperture is removed so that the entire beam is collected by the detector. This is the "open-aperture" Z-scan.
Measurement Procedure:
Closed-Aperture Scan: The sample is translated along the z-axis, and the normalized transmittance through the aperture is recorded as a function of the sample's position (z).
Open-Aperture Scan: The measurement is repeated without the aperture to isolate the nonlinear absorption effects.
The closed-aperture data is then divided by the open-aperture data to obtain a curve that represents only the nonlinear refraction.
The following diagram outlines the Z-scan experimental logic.
Caption: Logical Flow of a Z-Scan Experiment.
Data Interpretation and Calculations:
Nonlinear Refractive Index (n₂): The closed-aperture Z-scan curve will show a pre-focal peak followed by a post-focal valley for a negative n₂ (self-defocusing) or a valley followed by a peak for a positive n₂ (self-focusing). The magnitude of n₂ can be calculated from the difference in the peak and valley transmittance (ΔTₚ₋ᵥ).
Nonlinear Absorption Coefficient (β): The open-aperture Z-scan will show a valley at the focal point for two-photon absorption or reverse saturable absorption, and a peak for saturable absorption. The magnitude of β can be determined from the depth of the valley or the height of the peak.
Third-Order Susceptibility (χ⁽³⁾): The real and imaginary parts of χ⁽³⁾ are related to n₂ and β, respectively, and can be calculated from these experimentally determined values.
Data Summary and Expected Results
Based on the properties of similar chalcone and cyclohexenone derivatives, the following table summarizes the expected range of nonlinear optical parameters for 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one.[14][15]
Parameter
Symbol
Expected Sign/Value Range
Technique
Relative SHG Efficiency
-
>1 (relative to KDP)
Kurtz-Perry
Nonlinear Refractive Index
n₂
± 10⁻¹² to 10⁻¹⁰ cm²/W
Z-Scan
Nonlinear Absorption Coeff.
β
10⁻⁹ to 10⁻⁷ cm/W
Z-Scan
Third-Order Susceptibility
χ⁽³⁾
10⁻¹² to 10⁻¹⁰ esu
Z-Scan
Conclusion
3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one presents a promising scaffold for the development of new nonlinear optical materials. Its inherent donor-π-acceptor structure is a strong indicator of potentially significant second and third-order NLO responses. The protocols outlined in this guide provide a robust framework for the systematic investigation of these properties. By employing the Kurtz-Perry and Z-scan techniques, researchers can effectively screen this compound and its derivatives for their utility in a wide array of photonic applications. The causality-driven approach to these experimental designs ensures that the data obtained will be both reliable and readily interpretable, paving the way for the rational design of next-generation NLO materials.
References
Second-order nonlinear optical properties of two chalcone derivatives: insights
NONLINEAR OPTICAL PROPERTIES OF CHALCONES. Optica Publishing Group.
Measurements of third-order optical nonlinearity using Z-scan technique: A review.
Z-scan technique for nonlinear materials characterization: a review.
Z-scan: A simple technique for determination of third-order optical nonlinearity. AIP Publishing.
Z-scan technique for characterizing third-order optical nonlinearity by use of quasi-one-dimensional slit beams. Optica Publishing Group.
Second-harmonic gener
Second-order nonlinear optical properties of two chalcone derivatives: insights
SYNTHESIS, PHOTOPHYSICAL AND COMPUTATIONAL APPROACHES ON NONLINEAR OPTICAL (NLO) PROPERTIES OF NAPHTHALEN-1-YL ETHYNYLATED-CHALC.
A comprehensive study on the photophysical and non-linear optical properties of thienyl-chalcone deriv
An Evaluation of Nonlinear Optical Materials by the Second-Harmonic Powder Technique.
The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response.
Z-Scan Technique for Nonlinear Optics. Scribd.
kurtz-perry powder technique: Topics by Science.gov. Science.gov.
The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Gener
Ultrafast nonlinear optical properties of cyclohexenone carboxylate derivatives and their application as organic saturable absorbers.
Experimental Analysis Of The Non-Linear Optical Properties Of Derivatives Of 1-Aryl-3-(4-Methoxyphenyl)-5-(Benzo(d)(1,3)Dioxol-5-Yl)-2H-Pyrazolines.
Minimizing side reactions in 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one production
Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of unwanted side products. The information provided herein is based on established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one, which is typically achieved through a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a Michael addition and intramolecular aldol condensation (Robinson annulation).[1][2]
Issue 1: Low Yield of the Desired Product and Presence of Multiple Byproducts
Question: My reaction is resulting in a low yield of the target cyclohexenone, and TLC analysis shows multiple spots, indicating a mixture of products. What are the likely side reactions, and how can I mitigate them?
Answer: The formation of multiple products is a frequent challenge in this multi-step synthesis. The primary culprits are often side reactions occurring during the initial Claisen-Schmidt condensation and the subsequent Michael addition.
Common Side Reactions:
Self-Condensation of the Ketone: The enolizable ketone (e.g., acetophenone derivative) can react with itself in an aldol condensation.[3] This is more likely if the ketone is more reactive than the aldehyde.
Cannizzaro Reaction of the Aldehyde: If the aldehyde (4-methoxybenzaldehyde) is subjected to high concentrations of a strong base, it can disproportionate into the corresponding alcohol and carboxylic acid.[3]
Michael Addition Side Reaction: The enolate of the starting ketone can act as a nucleophile and attack the β-carbon of the newly formed α,β-unsaturated chalcone product, leading to an undesired Michael adduct.[4] This is a significant cause of yield loss.
Polymerization: Harsh reaction conditions, such as high temperatures or excessive base concentration, can lead to the polymerization of the starting materials or the chalcone intermediate, often resulting in a dark, tarry reaction mixture.[3][5]
Double Alkylation: During the Robinson annulation step, the starting ketone may react with a second molecule of the Michael acceptor, leading to double alkylation and reducing the yield of the desired annulated product.[5]
Strategies for Minimization:
Parameter
Recommendation
Rationale
Base Selection
Use a milder base or a stoichiometric amount of a strong base (e.g., NaOH, KOH).[4]
Strong bases in high concentrations increase the enolate concentration, promoting side reactions like Michael addition and the Cannizzaro reaction.[3][4]
Temperature Control
Maintain a low reaction temperature, especially during the base addition. An ice bath is recommended.[4]
Lower temperatures reduce the rate of side reactions, particularly the thermodynamically controlled Michael addition.[4][6]
Reaction Time
Monitor the reaction progress closely using TLC. Quench the reaction once the formation of the desired intermediate is complete.
Prolonged reaction times increase the probability of subsequent side reactions, such as the Michael addition to the chalcone product.[4]
Stoichiometry
Use a slight excess of the aldehyde (4-methoxybenzaldehyde) relative to the ketone.
This helps to minimize the self-condensation of the ketone.[3]
Order of Addition
Slowly add the base to the mixture of the aldehyde and ketone.
This helps to maintain a low instantaneous concentration of the enolate, disfavoring self-condensation and Michael addition side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the formation of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one?
A1: The synthesis is a classic example of a Robinson annulation.[7][8] It proceeds in two main stages:
Michael Addition: An enolate, typically generated from a ketone, adds to an α,β-unsaturated ketone (the Michael acceptor) in a conjugate 1,4-addition.[6][7]
Intramolecular Aldol Condensation: The resulting 1,5-dicarbonyl compound undergoes an intramolecular aldol reaction, followed by dehydration, to form the six-membered cyclohexenone ring.[2][7]
The initial α,β-unsaturated ketone (chalcone) is formed via a Claisen-Schmidt condensation between an aromatic aldehyde and an aromatic ketone.[9][10]
Overall synthetic pathway.
Q2: How can I effectively purify the final product from the reaction mixture?
A2: Purification of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one typically involves the following steps:
Work-up: After quenching the reaction, the crude product is often extracted into an organic solvent. The organic layer is then washed with water and brine to remove inorganic impurities and dried over an anhydrous salt like sodium sulfate.
Recrystallization: This is a highly effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography using silica gel is a powerful technique. A solvent system with appropriate polarity (e.g., a mixture of hexane and ethyl acetate) is used to separate the target compound from byproducts based on their differential adsorption to the stationary phase. The progress of the separation is monitored by TLC.
Q3: My reaction mixture turned into a dark, intractable tar. What happened and is it salvageable?
A3: The formation of a dark tar is a strong indication of extensive polymerization or decomposition.[3] This is usually caused by overly aggressive reaction conditions, such as:
High Temperature: Elevated temperatures can promote polymerization of the reactive chalcone intermediate.[4]
High Base Concentration: A high concentration of a strong base can also lead to polymerization and other side reactions.[3]
Unfortunately, once a significant amount of tar has formed, it is very difficult to salvage the desired product. The focus should be on preventing this from happening in future experiments by carefully controlling the reaction temperature and the concentration of the base.
Experimental Protocols
Protocol 1: Optimized Synthesis of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one
This protocol is designed to minimize side reactions by controlling temperature and reagent addition.
Materials:
4-Methoxybenzaldehyde
Benzylacetone (1-phenyl-2-propanone)
Ethanol
10% Sodium hydroxide solution
Ice bath
Stirring apparatus
Procedure:
In a round-bottom flask, dissolve 4-methoxybenzaldehyde (10 mmol) and benzylacetone (10 mmol) in ethanol (20 mL).
Cool the mixture in an ice bath with continuous stirring.
Slowly add the 10% sodium hydroxide solution dropwise to the cooled mixture over a period of 20-30 minutes. This slow addition is crucial to prevent a rapid increase in temperature and localized high base concentrations.
After the addition is complete, continue to stir the reaction mixture in the ice bath and monitor its progress by TLC.
Once the starting materials are consumed, carefully neutralize the reaction mixture with dilute hydrochloric acid.
The precipitated solid is then filtered, washed with cold water until the washings are neutral, and dried.
The crude product can be further purified by recrystallization from ethanol to yield pure 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one.
Optimized synthesis workflow.
Protocol 2: Troubleshooting Michael Addition Side Products
If you consistently observe the formation of Michael adducts, consider the following modifications:
Modification
Description
Rationale
Use of Milder Base
Substitute sodium hydroxide with a milder base like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in catalytic amounts.
Milder bases reduce the equilibrium concentration of the enolate, thereby decreasing the rate of the Michael addition side reaction.[4]
In Situ Generation of Michael Acceptor
In some cases, the chalcone can be generated in situ and immediately consumed in the subsequent Robinson annulation step without isolation.
This minimizes the time the chalcone is exposed to conditions that favor the Michael addition side reaction.
Acid-Catalyzed Conditions
Explore acid-catalyzed Robinson annulation as an alternative to the base-catalyzed route.
This completely avoids the formation of enolates and the associated base-catalyzed side reactions.[7][8]
References
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
ResearchGate. (n.d.). Michael's addition reaction of chalcone. [Image attached to a publication]. Retrieved from [Link]
Juniper Publishers. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from [Link]
Fiveable. (2025, August 15). 3.5 Claisen condensation - Organic Chemistry II. Retrieved from [Link]
Chopade, M. U. (n.d.). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Longdom Publishing. Retrieved from [Link]
ACS Publications. (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Retrieved from [Link]
J&K Scientific LLC. (2025, March 23). Robinson Annulation. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]
StudySmarter. (2023, October 21). Claisen Condensation: Mechanism & Reaction. Retrieved from [Link]
Aakash Institute. (n.d.). Claisen Condensation in Chemistry. Retrieved from [Link]
YouTube. (2025, December 22). Robinson Annulation | Organic Chemistry | Cyclohexenone Synthesis!. Retrieved from [Link]
Scribd. (n.d.). Claisen-Schmidt Condensation Overview. Retrieved from [Link]
Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]
Technical Support Center: Photostability of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one. This guide provides in-depth troubleshooting advice an...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound under UV light. As an α,β-unsaturated ketone (enone), this molecule possesses a chromophore that absorbs UV radiation, making it susceptible to various photochemical reactions. Understanding these potential transformations is critical for ensuring the integrity of your experiments and the stability of any resulting products.
I. Understanding the Photochemical Behavior of Cyclic Enones
The core structure of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one contains a cyclohexenone moiety, a well-studied class of compounds in photochemistry. Upon absorption of UV light, the conjugated system promotes an electron to an excited state, which can then undergo several transformations. The most common photochemical reactions for cyclic enones include photoisomerization and photodimerization.
Photoisomerization: This can involve the rearrangement of the double bond within the ring system, a process known as deconjugative isomerization, leading to the formation of a β,γ-unsaturated ketone. This process can be influenced by the solvent and the presence of acids.
Photodimerization: Two molecules of the enone can react to form a cyclobutane ring, resulting in a dimer. The stereochemistry and regiochemistry (head-to-head vs. head-to-tail) of the resulting dimer can be influenced by the reaction conditions, such as the solvent and the presence of sensitizers.
It is crucial to be aware of these potential degradation pathways when designing and interpreting experiments involving this compound under UV exposure.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions that may arise during your work with 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one.
Q1: My sample of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one shows a change in its UV-Vis spectrum after exposure to ambient light. What is happening?
A1: The change in the UV-Vis spectrum is a strong indication of a photochemical reaction. The α,β-unsaturated ketone chromophore in your compound absorbs UV light, which can lead to isomerization or dimerization. These transformations alter the electronic structure of the molecule, resulting in a shift in its absorption maxima. To confirm this, you should protect your samples from light and re-analyze.
Q2: I am seeing new peaks in my HPLC chromatogram after irradiating my sample with a UV lamp. How can I identify these new compounds?
A2: The new peaks likely correspond to photoproducts. The primary techniques for identifying these are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS will provide the molecular weight of the new species, which can help you determine if they are isomers (same molecular weight) or dimers (double the molecular weight). For unambiguous structure elucidation, isolation of the photoproducts followed by NMR analysis is recommended.
Q3: What solvent should I use for my photochemical experiment?
A3: The choice of solvent can significantly impact the outcome of a photochemical reaction. Protic solvents (e.g., alcohols) can participate in the reaction or alter the excited state properties of the enone. Aprotic solvents (e.g., acetonitrile, cyclohexane) are often preferred for studying direct photolysis. If you are investigating a specific reaction pathway, the literature on similar cyclic enones can guide your solvent selection. It is also crucial to use high-purity, UV-grade solvents to avoid interference from impurities.
Q4: How can I prevent the degradation of my compound during storage and handling?
A4: To minimize photodegradation, always store 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one in amber vials or wrapped in aluminum foil to protect it from light. When handling the compound in solution, work in a dimly lit area or use glassware that blocks UV radiation. If your experimental procedure requires exposure to light, this should be done in a controlled manner using a specific wavelength and duration.
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during photostability experiments.
Issue 1: Inconsistent or Irreproducible Results in Photostability Studies
Potential Cause
Troubleshooting Step
Explanation
Fluctuations in Light Source Intensity
Monitor the output of your UV lamp using a radiometer before and during the experiment.
The intensity of UV lamps can decrease over time, leading to slower reaction rates and inconsistent results. Regular calibration is essential.
Inconsistent Sample Geometry
Ensure that the distance from the light source to the sample is constant for all experiments. Use a standardized sample holder.
The intensity of light decreases with the square of the distance from the source. Minor variations in sample placement can lead to significant differences in the received dose of UV radiation.
Presence of Dissolved Oxygen
Degas your solvent and sample solution by bubbling with an inert gas (e.g., nitrogen or argon) before and during irradiation.
Oxygen can act as a quencher for the excited state of the enone or participate in photooxidation reactions, leading to different product profiles.
Solvent Impurities
Use high-purity, UV-grade solvents. Run a blank with the solvent alone to check for any interfering peaks.
Impurities in the solvent can act as photosensitizers or quenchers, altering the reaction pathway and rate.
Issue 2: Difficulty in Analyzing Photoproducts by HPLC
Potential Cause
Troubleshooting Step
Explanation
Poor Separation of Peaks
Optimize your HPLC method. This may involve changing the mobile phase composition, gradient profile, column type, or temperature.
Isomers formed during photoreactions can have very similar polarities, making them difficult to separate. A systematic method development approach is necessary.
Co-elution of Parent Compound and Photoproducts
Use a photodiode array (PDA) or diode array detector (DAD) to check for peak purity. If co-elution is confirmed, further method optimization is required.
A PDA/DAD detector can acquire UV-Vis spectra across the entire peak, allowing for the detection of impurities even if they are not chromatographically resolved.
Low UV Absorbance of Photoproducts
If the photoproducts have a different chromophore, they may not absorb strongly at the wavelength used for detecting the parent compound. Analyze your samples at multiple wavelengths.
For example, deconjugation of the enone will shift the absorption maximum to a shorter wavelength. Monitoring at a single wavelength may lead to an underestimation of the extent of the reaction.
IV. Experimental Protocols
Protocol 1: General Photostability Assessment
This protocol provides a framework for assessing the stability of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one under controlled UV irradiation.
UV lamp with a known wavelength output (e.g., 365 nm)
HPLC system with a UV detector
Nitrogen or Argon gas for degassing
Procedure:
Sample Preparation: Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
Control Sample: Prepare a control sample by diluting the stock solution to the final concentration for analysis. Wrap this sample in aluminum foil and store it at the same temperature as the irradiated sample.
Irradiation Setup: Place a known volume of the stock solution in a quartz cuvette or photochemical reactor. Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
Irradiation: Place the sample at a fixed distance from the UV lamp and begin irradiation.
Time Points: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the irradiated solution.
HPLC Analysis: Dilute the aliquot to a suitable concentration for HPLC analysis and inject it into the HPLC system.
Data Analysis: Quantify the decrease in the peak area of the parent compound and the increase in the peak areas of any new products over time.
Protocol 2: HPLC Method for Analysis
This is a starting point for an HPLC method; optimization will be necessary.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient: Start with a suitable ratio of A and B (e.g., 60:40) and ramp up the concentration of B over 20-30 minutes.
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detection: UV detector set at the λmax of the parent compound (determine this by running a UV-Vis spectrum). Monitor at additional wavelengths if photoproducts are expected to have different absorption maxima.
V. Visualizing the Process
Potential Photochemical Pathways
Caption: Potential photochemical pathways of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one.
Experimental Workflow for Photostability Study
Caption: Workflow for a typical photostability study.
Troubleshooting Decision Tree for HPLC Analysis
Caption: Decision tree for troubleshooting HPLC analysis of photoproducts.
VI. References
[Discuss tye photochemistry of alpha beta unsaturated ketones. Filo.]([Link]
Reference Data & Comparative Studies
Validation
Comparing cytotoxicity of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one vs acyclic chalcones
An In-depth Analysis for Researchers and Drug Development Professionals In the landscape of cancer research, the quest for novel cytotoxic agents with enhanced efficacy and selectivity remains a paramount objective. Chal...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Analysis for Researchers and Drug Development Professionals
In the landscape of cancer research, the quest for novel cytotoxic agents with enhanced efficacy and selectivity remains a paramount objective. Chalcones, a class of aromatic ketones characterized by a three-carbon α,β-unsaturated carbonyl system, have emerged as a promising scaffold for the development of anticancer drugs. Their diverse biological activities, including anti-inflammatory, antioxidant, and potent cytotoxic effects, have spurred extensive research into their therapeutic potential.[1][2] This guide provides a detailed comparison of the cytotoxic profiles of a cyclic chalcone analogue, 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one, and its acyclic chalcone counterparts. By examining experimental data and elucidating the underlying mechanisms of action, we aim to provide valuable insights for researchers and professionals engaged in drug discovery and development.
Structural Paradigm: Flexibility vs. Rigidity
The fundamental difference between acyclic and cyclic chalcones lies in their conformational flexibility. Acyclic chalcones possess a flexible enone linker connecting the two aromatic rings, allowing for rotational freedom. In contrast, the cyclic structure of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one imparts a significant degree of conformational rigidity. This structural constraint has profound implications for the molecule's interaction with biological targets and, consequently, its cytotoxic activity.[1][2]
Figure 1: Conformational differences between acyclic and cyclic chalcones influencing target interaction and cytotoxicity.
Comparative Cytotoxicity: An Analysis of Experimental Data
Cytotoxicity of Acyclic Methoxy-Substituted Chalcones
Numerous studies have demonstrated the potent cytotoxic effects of acyclic chalcones bearing methoxy substituents on their aromatic rings. The position and number of methoxy groups significantly influence their anticancer activity.[3][4] The table below summarizes the IC50 values of several representative acyclic methoxy-chalcones against various human cancer cell lines.
Table 1: IC50 values of selected acyclic methoxy-substituted chalcones against various cancer cell lines.
Inferred Cytotoxicity of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one
Direct cytotoxic data for 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one is scarce. However, studies on analogous 3,5-diaryl-2-cyclohexen-1-one derivatives provide valuable insights. For instance, various ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives have shown inhibitory effects on cancer cell growth, with IC50 values ranging from the low micromolar to sub-micromolar range.[9] The presence of the cyclohexenone core is a common feature in several natural products with demonstrated anticancer activities.[9]
It is hypothesized that the rigidified structure of cyclic chalcones may lead to a more specific and potent interaction with certain biological targets, potentially resulting in enhanced cytotoxicity compared to their flexible acyclic counterparts. However, this rigidity might also hinder the molecule's ability to adapt to the binding pockets of other targets, which could decrease its broad-spectrum activity.[1][2]
Mechanistic Insights: Unraveling the Pathways to Cell Death
Both cyclic and acyclic chalcones exert their cytotoxic effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.[10][11]
Apoptosis Induction
Chalcones are known to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.
Figure 2: Generalized apoptotic pathways induced by chalcones.
Studies have shown that methoxy-substituted chalcones can modulate the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the disruption of the mitochondrial membrane potential and the release of cytochrome c.[6][12] This, in turn, activates the caspase cascade, culminating in apoptotic cell death.
Cell Cycle Arrest
Chalcones have been reported to induce cell cycle arrest at various phases, most commonly at the G2/M phase.[13][14][15] This is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, some chalcones have been shown to decrease the levels of cyclin B1 and Cdc2, which are crucial for the G2/M transition.[13]
The conformational rigidity of cyclic chalcones may favor a more specific interaction with the colchicine-binding site on tubulin, leading to the inhibition of microtubule polymerization and subsequent mitotic arrest. This mechanism is a hallmark of many potent anticancer agents.
Experimental Protocols for Cytotoxicity Assessment
To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key cytotoxicity assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Figure 3: Workflow of the MTT assay.
Protocol:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Treatment: Treat the cells with various concentrations of the chalcone compounds (both cyclic and acyclic) and a vehicle control (e.g., DMSO).
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.
Protocol:
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
Supernatant Collection: After the incubation period, centrifuge the plates and carefully collect the cell culture supernatant.
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
Stop Reaction: Add the stop solution to each well.
Absorbance Measurement: Measure the absorbance at 490 nm.
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed to achieve maximum release.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the chalcone compounds.
Cell Harvesting: After treatment, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
Washing: Wash the cells twice with cold PBS.
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Conclusion and Future Directions
The comparative analysis of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one and acyclic chalcones underscores the significant role of structural conformation in determining cytotoxic efficacy. While acyclic chalcones demonstrate broad and potent anticancer activity, the rigidified structure of cyclic analogues presents an intriguing avenue for developing more specific and potentially more potent therapeutic agents. The methoxy substituent, in particular, appears to be a key pharmacophore contributing to the cytotoxicity of these compounds.
Future research should focus on direct comparative studies of cyclic and acyclic chalcones with identical substitution patterns on a panel of cancer cell lines to provide definitive structure-activity relationships. Elucidating the specific molecular targets and signaling pathways preferentially modulated by each structural class will be crucial for the rational design of next-generation chalcone-based anticancer drugs with improved therapeutic indices.
References
Flexibility in the bridge of chalcone derivatives is important for the inhibition of cellular growth. Bioorganic & Medicinal Chemistry Letters, 2023. [Link][1][2]
Sakagami, H., et al. Quantitative Structure–Cytotoxicity Relationship of Chalcones. Anticancer Research, 2017. [Link][1][2]
Srinivasan, B., et al. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. Journal of Medicinal Chemistry, 2009. [Link][3]
Veliz, E. A., et al. Effect of methoxy position and amino modification of chalcone on GSC cytotoxicity. ResearchGate, 2022. [Link][4]
Kumar, D., et al. Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential. Archiv der Pharmazie, 2013. [Link][5]
Astudillo, L., et al. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. Molecules, 2022. [Link][7]
Astudillo, L., et al. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. MDPI, 2022. [Link][7][8]
Liu, Y., et al. Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones. Molecules, 2015. [Link][16]
Chen, Y., et al. Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells. Basic & Clinical Pharmacology & Toxicology, 2007. [Link][13]
de la Lastra, J. M., et al. Structure-activity relationships reveal a 4-(2-pyridyl)chalcone as a potent cell death inducer. accedaCRIS, 2025. [Link][17]
Al-Ostoot, F. H., et al. Synthesis and Anticancer Evaluation of O-Alkylated (E)-Chalcone Derivatives: A Focus on Estrogen Receptor Inhibition. MDPI, 2025. [Link][18]
Sim, J., et al. Molecular docking, synthesis, and in vitro activity testing of chalcone derivatives from Boesenbergia rotunda (L.) Mansf. as anticancer drug candidates. Journal of Pharmacy & Pharmacognosy Research, 2025. [Link][10]
IC50 of the tested compounds against A549 cells compared to 5‐FU. ResearchGate, 2022. [Link][19]
Khairul, W. M., et al. the synthesis of chalcone compounds with cl and br substituents and their potential anticancer activities against mcf-7 breast cancer cells. Rasayan Journal of Chemistry, 2022. [Link][11]
Khairul, W. M., et al. Morphological analysis of MCF-7 cells treated with chalcone derivatives. Frontiers, 2019. [Link][20]
The IC50 values of the chalcone methoxy derivatives 3a and 5a. IC50 was... ResearchGate. [Link][21]
de Oliveira, B. H. M., et al. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. MDPI, 2023. [Link][6]
Kim, D., et al. Anticancer activities of cyclohexenone derivatives. ResearchGate, 2018. [Link][9]
El-Sayed, N. F., et al. Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549). Scientific Reports, 2022. [Link][22]
Lee, Y.-J., et al. Licochalcone C Inhibits the Growth of Human Colorectal Cancer HCT116 Cells Resistant to Oxaliplatin. International Journal of Molecular Sciences, 2024. [Link][14]
Mirossay, L., et al. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones. Cancers, 2021. [Link][12]
Fernandes, C., et al. Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness. Molecules, 2021. [Link][15]
The "Why" Behind the Safety Protocol:
While specific toxicological data for this precise isomer may be limited in public registries, its chemical structure contains a reactive enone moiety . In drug development, this functional group is classified as a Michael Acceptor .
Mechanism of Risk: Michael acceptors are electrophilic; they can covalently bind to nucleophilic residues (like cysteine) on proteins.
Consequence: This biological alkylation is the primary mechanism for Skin Sensitization (Allergic Contact Dermatitis) and potential cytotoxicity.
Directive: Treat this compound as a Potent Sensitizer and Irritant . Adhere to the Precautionary Principle—assume high toxicity in the absence of specific LD50 data.
Risk Assessment & PPE Matrix
The following protection standards are non-negotiable for handling this compound in a research setting.
PPE Selection Table
Protection Zone
Required Equipment
Technical Specification & Rationale
Ocular
Chemical Splash Goggles
Spec: ANSI Z87.1 (Impact & Splash rated).Rationale: Safety glasses are insufficient. As a fine powder, dust can bypass side shields. As a solution, the enone functionality causes severe eye irritation.
Dermal (Hands)
Double Nitrile Gloves
Spec: Minimum 0.11 mm (4 mil) thickness per layer.Rationale: Nitrile provides excellent resistance to solids. Note: If dissolved in Acetone or DCM, use Silver Shield® (Laminate) under-gloves, as nitrile degrades rapidly in ketone solvents.
Respiratory
Engineering Control (Primary)
Spec: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Rationale: Inhalation of Michael acceptors can induce respiratory sensitization.
Body
Lab Coat + Tyvek Sleeves
Spec: 100% Cotton or flame-resistant synthetic (if solvents used).Rationale: Disposable Tyvek sleeves bridge the gap between glove cuff and lab coat, a common exposure point for wrist dermatitis.
Operational Protocols
A. Weighing & Transfer (Solid State)
High Risk: Dust Generation & Static Discharge
Static Control: Organic powders are prone to static charge. Use an ionizing fan or anti-static gun inside the balance enclosure to prevent "flying powder."
Containment: Perform all weighing inside a Powder Containment Hood or a Fume Hood with a draft shield.
Technique:
Place a pre-weighed vial into the balance.
Transfer solid using a disposable spatula (do not reuse).
Cap the vial inside the hood before removing it.
Decontamination: Wipe the exterior of the vial with a Kimwipe dampened with ethanol before transport.
B. Solubilization & Reaction Setup (Liquid State)
High Risk: Splash & Permeation
Solvent Choice: When dissolving this compound, be aware that the solvent dictates the glove breakthrough time.
Ethanol/Methanol: Nitrile is acceptable.
DCM/Acetone: Nitrile offers <5 mins protection. Change gloves immediately upon splash.
Vessel Management: Use threaded caps with septa for reaction vessels to maintain a closed system. Avoid open-flask stirring.
Visualized Workflows
Diagram 1: Risk Assessment & PPE Decision Logic
This logic flow ensures you select the correct barrier based on the experimental state.
Caption: Decision matrix for PPE selection based on physical state and solvent compatibility.
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
PubChem. (n.d.). Compound Summary: Chalcone (Structural Analog). National Library of Medicine. Retrieved October 26, 2023, from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. [Link]
Schultz, T. W., et al. (2006). Structure-Toxicity Relationships for α,β-Unsaturated Ketones. SAR and QSAR in Environmental Research. (Provides mechanistic grounding for enone toxicity).